molecular formula C15H17AsIO B14643769 CID 78063282

CID 78063282

Katalognummer: B14643769
Molekulargewicht: 415.12 g/mol
InChI-Schlüssel: FSQOHGIHGARGPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78063282” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 78063282” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are crucial for producing this compound with high purity and yield. The preparation methods typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand for its applications. The industrial production methods focus on optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective synthesis. The use of continuous flow reactors and other advanced technologies may be employed to enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions: The compound “CID 78063282” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome and efficiency.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products may include various derivatives and intermediates that can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

The compound “CID 78063282” has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological targets. In industry, it is utilized in the production of various materials and chemicals.

Wirkmechanismus

The mechanism of action of “CID 78063282” involves its interaction with specific molecular targets and pathways. Understanding the molecular mechanisms by which this compound exerts its effects is crucial for its application in therapeutic and industrial settings. The pathways involved may include enzymatic reactions, receptor binding, and other biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Several compounds share structural and functional similarities with “CID 78063282.” These similar compounds may include other chemical entities with related structures and properties.

Uniqueness: The uniqueness of “this compound” lies in its specific structure and the particular reactions it undergoes. This compound’s distinct properties and applications set it apart from other similar compounds, making it valuable in various scientific and industrial fields.

Conclusion

The compound “this compound” is a significant chemical entity with diverse applications in chemistry, biology, medicine, and industry

Eigenschaften

Molekularformel

C15H17AsIO

Molekulargewicht

415.12 g/mol

InChI

InChI=1S/C15H16AsO.HI/c1-3-16(2)12-8-4-6-10-14(12)17-15-11-7-5-9-13(15)16;/h4-11H,3H2,1-2H3;1H

InChI-Schlüssel

FSQOHGIHGARGPM-UHFFFAOYSA-N

Kanonische SMILES

CC[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.